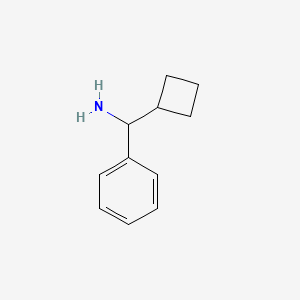

Cyclobutyl(phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAXXHNMTBNQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80484006 | |

| Record name | cyclobutyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5244-84-8 | |

| Record name | cyclobutyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobutyl(phenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Cyclobutyl Phenyl Methanamine Framework in Chemical Synthesis

The cyclobutyl(phenyl)methanamine scaffold is a valuable building block in organic synthesis. The presence of a cyclobutane (B1203170) ring, a four-membered carbocycle, imparts specific conformational constraints and stereochemical complexity to molecules. This feature is of particular interest to medicinal chemists who aim to design compounds with precise three-dimensional shapes to interact with biological targets. The strain inherent in the cyclobutane ring can also influence the reactivity of adjacent functional groups, providing unique pathways for chemical transformations.

The synthesis of this compound and its derivatives often involves strategies that construct the cyclobutane ring or introduce the aminophenylmethyl group. One common approach is the [2+2] cycloaddition reaction. chemrxiv.org More recent methods have utilized the strain-release reactions of bicyclo[1.1.0]butanes (BCBs) to create substituted cyclobutanes. chemrxiv.org These innovative synthetic routes have expanded the accessibility and diversity of cyclobutyl amine derivatives for research purposes.

The hydrochloride salt of this compound is frequently used in research settings. nih.govbldpharm.com The salt form generally enhances the compound's stability and solubility, facilitating its handling and use in various experimental conditions.

Overview of Research Trajectories for Cyclobutyl Phenyl Methanamine and Its Analogues

Established Synthetic Routes to this compound

The synthesis of racemic this compound can be achieved through several well-established chemical transformations. These routes typically begin with commercially available or readily synthesized precursors.

Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for synthesizing amines. d-nb.infomasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine source, typically ammonia (B1221849) for primary amines, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.commnstate.edu

For the synthesis of this compound, the precursor is Cyclobutyl(phenyl)methanone. The ketone reacts with ammonia to form an N-unsubstituted imine. This intermediate is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the ketone, preventing reduction of the starting material. masterorganicchemistry.com

Table 1: Reagents for Reductive Amination

| Precursor | Amine Source | Reducing Agent | Product |

|---|---|---|---|

| Cyclobutyl(phenyl)methanone | Ammonia (NH₃) | Sodium cyanoborohydride (NaBH₃CN) | This compound |

| Cyclobutyl(phenyl)methanone | Ammonia (NH₃) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | This compound |

| Cyclobutyl(phenyl)methanone | Ammonia (NH₃) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | This compound |

Nitrous Acid Mediated Transformations of Cyclobutyl Methanamines

The reaction of primary amines with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) leads to the formation of a diazonium salt. quora.commsu.edu For aliphatic primary amines, such as those involving a cyclobutyl group, the resulting diazonium ion is highly unstable and readily decomposes, losing nitrogen gas (N₂) to form a carbocation. doubtnut.comquora.com

This carbocation is susceptible to a variety of subsequent reactions, including:

Nucleophilic Attack: In an aqueous medium, water can act as a nucleophile, attacking the carbocation to form an alcohol (e.g., Cyclobutyl(phenyl)methanol). doubtnut.comquora.com

Rearrangement (Demjanov Rearrangement): The highly strained cyclobutyl carbocation can undergo ring expansion to form a more stable cyclopentyl cation or ring contraction to a cyclopropylcarbinyl cation. quora.comcaltech.edu This rearrangement is a characteristic feature of the deamination of small-ring amines. caltech.edu

Elimination: Loss of a proton from an adjacent carbon can lead to the formation of an alkene. doubtnut.com

Due to the formation of multiple products, including rearranged skeletons and alcohols, the reaction of cyclobutyl methanamines with nitrous acid is generally not considered a primary synthetic route for producing this compound itself but rather illustrates the reactivity and potential transformations of related amines. msu.edu

Reactions Involving Cyclobutyl(phenyl)methanone Precursors

Cyclobutyl(phenyl)methanone is a key intermediate for the synthesis of this compound. ontosight.ai Beyond reductive amination, another common pathway involves a two-step process:

Reduction of the Ketone: The carbonyl group of Cyclobutyl(phenyl)methanone can be reduced to a hydroxyl group to form Cyclobutyl(phenyl)methanol. This reduction is typically achieved with high efficiency using hydride-based reducing agents.

Conversion of the Alcohol to the Amine: The resulting alcohol can then be converted to the amine. This can be accomplished through several methods, such as conversion to an alkyl halide followed by nucleophilic substitution with ammonia or other nitrogen nucleophiles.

Table 2: Two-Step Synthesis from Ketone Precursor

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1. Reduction | Cyclobutyl(phenyl)methanone | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Cyclobutyl(phenyl)methanol |

| 2. Amination | Cyclobutyl(phenyl)methanol | (e.g., via Mitsunobu reaction or conversion to tosylate then Sₙ2 with NaN₃ followed by reduction) | This compound |

Stereoselective Synthesis of this compound and its Chiral Isomers

Creating enantiomerically pure forms of this compound requires stereoselective synthetic methods that control the formation of the chiral center.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral product. A primary strategy for synthesizing chiral amines is the asymmetric hydrogenation of prochiral imines. acs.org This approach is an extension of reductive amination where a chiral catalyst is used in the reduction step.

In this method, Cyclobutyl(phenyl)methanone is first condensed with a suitable nitrogen source to form an imine. This prochiral imine is then hydrogenated using a transition metal catalyst (commonly iridium, rhodium, or ruthenium) complexed with a chiral ligand. acs.org The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer of the amine. The choice of metal and ligand is critical for achieving high enantioselectivity (ee). acs.org

Chiral Auxiliary-Based Methodologies

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example applicable to amine synthesis is the use of sulfinamides, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary). d-nb.infogoogle.com The synthesis proceeds via the following steps:

Condensation: Cyclobutyl(phenyl)methanone reacts with the chiral tert-butanesulfinamide to form a chiral N-sulfinyl imine.

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is reduced. The bulky and chiral sulfinyl group directs the reducing agent to one face of the imine, leading to the formation of one diastereomer of the resulting sulfinamide product with high selectivity.

Auxiliary Cleavage: The sulfinyl group is removed by simple acid hydrolysis (e.g., with HCl in a solvent like dioxane), yielding the chiral primary amine hydrochloride salt. google.com

This methodology is powerful because both enantiomers of the chiral auxiliary are available, allowing for the synthesis of either enantiomer of the target amine. caltech.edu

Table 3: Chiral Auxiliary Approach using tert-Butanesulfinamide

| Step | Reactant(s) | Key Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | Cyclobutyl(phenyl)methanone + (R)-tert-Butanesulfinamide | Lewis acid catalyst (e.g., Ti(OEt)₄) | (R,E)-N-(cyclobutyl(phenyl)methylene)-2-methylpropane-2-sulfinamide |

| 2 | Chiral N-sulfinyl imine | Reducing agent (e.g., NaBH₄) | Diastereomerically enriched N-(cyclobutyl(phenyl)methyl)-2-methylpropane-2-sulfinamide |

| 3 | Diastereomerically enriched sulfinamide | Hydrochloric acid (HCl) | (S)-Cyclobutyl(phenyl)methanamine hydrochloride |

Another approach involves the resolution of a racemic mixture of this compound. This can be done by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid or tartaric acid. rug.nl The resulting diastereomeric salts often have different solubilities, allowing for their separation by crystallization.

Diastereoselective Synthesis and Enantiomeric Resolution Techniques

The stereochemistry of this compound and its analogs is crucial for their biological activity. Therefore, the development of diastereoselective and enantioselective synthetic methods is paramount.

Recent advancements have focused on the stereocontrolled synthesis of cyclobutylamines. One notable method involves a Lewis acid-catalyzed (3 + 2 + 2) cycloaddition/ring-opening strategy of bicyclo[1.1.0]butanes (BCBs) with triazinanes. nih.govacs.org This approach provides a modular and efficient route to syn-diastereoselective cyclobutylamines. nih.govacs.org The reaction proceeds under mild conditions with a broad substrate scope. nih.govacs.org Mechanistic studies suggest a stepwise cycloaddition involving an SN2 nucleophilic addition of a formaldimine to a Lewis acid-activated BCB species. nih.govacs.org

In addition to diastereoselective synthesis, enantiomeric resolution is a key technique for obtaining enantiomerically pure this compound. Classical resolution methods, such as the Dutch Resolution, have been successfully applied. sci-hub.se This technique utilizes readily available chiral resolving agents to separate enantiomers. sci-hub.se Furthermore, enzymatic kinetic resolution offers a powerful alternative for producing enantiomerically pure phenylethylamines, which are structurally related to this compound. rsc.org For instance, Candida antarctica lipase (B570770) B (CAL-B) has been effectively used with an acyl donor to resolve phenylethylamine analogs with excellent enantiomeric purity. rsc.org Asymmetric synthesis, employing chiral catalysts or auxiliaries, also represents a direct approach to enantiomerically enriched products. smolecule.com

Divergent Synthetic Strategies for this compound Derivatives

Divergent synthesis allows for the creation of a variety of structurally distinct compounds from a common intermediate, which is highly valuable for creating libraries of analogs for structure-activity relationship (SAR) studies.

Lewis Acid-Catalyzed Reactions in Cyclobutyl Amine Formation

Lewis acid catalysis plays a pivotal role in the synthesis of cyclobutyl amines and their derivatives. A divergent approach utilizing Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes (BCBs) with triazinanes has been developed to synthesize both cyclobutyl and biscyclobutenyl amines. chemrxiv.orgchemrxiv.org The reaction outcome is dependent on the nature of the substituent on the BCB and the choice of Lewis acid. For example, the reaction of BCB ketones with triazinanes under B(C₆F₅)₃ catalysis yields cis-cyclobutyl diamines through a "cycloaddition/ring-opening" process. chemrxiv.orgchemrxiv.org In contrast, the reaction of BCB esters with triazinanes catalyzed by In(OTf)₃ produces biscyclobutenyl amines. chemrxiv.orgchemrxiv.org

Mechanistic investigations have revealed that these distinct reaction pathways arise from different modes of BCB activation by the Lewis acid. chemrxiv.orgchemrxiv.org The formation of cis-cyclobutyl diamines proceeds through a stepwise (2+2+3) cycloaddition, while the synthesis of biscyclobutenyl amines involves a Leitch's carbocation intermediate. chemrxiv.org The use of different Lewis acids, such as Ga(OTf)₃, can also influence the product distribution between azabicyclohexanes and cyclobutenyl methanamines when reacting BCBs with imines. researchgate.netchemrxiv.org

Modular Approaches for Structural Elaboration

Modular synthesis provides a powerful platform for the rapid generation of diverse derivatives of this compound. These strategies often involve the use of building blocks that can be easily modified and combined.

A notable modular synthesis involves the Lewis acid-catalyzed addition of bicyclobutanes to imines. chemrxiv.org This reaction can be directed to produce either azabicyclo[2.1.1]hexanes or cyclobutenyl methanamines with high diastereoselectivity, depending on the nature of the imine. researchgate.netchemrxiv.org N-arylimines typically undergo a formal (3+2) cycloaddition to give azabicyclohexanes, whereas N-alkylimines favor an addition/elimination sequence to yield cyclobutenyl methanamines. researchgate.netchemrxiv.org This divergent reactivity is attributed to differences in the basicity and nucleophilicity of the nitrogen atom in a common carbocation intermediate. chemrxiv.org The resulting products contain various functional groups that serve as handles for further synthetic elaboration, making this a valuable tool for medicinal chemistry. researchgate.netresearchgate.net

Table 1: Lewis Acid Catalysis in the Synthesis of Cyclobutyl Amine Derivatives

| Catalyst | Reactants | Product Type | Reference |

| B(C₆F₅)₃ | BCB ketones and triazinanes | cis-Cyclobutyl diamines | chemrxiv.orgchemrxiv.org |

| In(OTf)₃ | BCB esters and triazinanes | Biscyclobutenyl amines | chemrxiv.orgchemrxiv.org |

| Ga(OTf)₃ | Bicyclobutanes and N-alkylimines | Cyclobutenyl methanamines | researchgate.netchemrxiv.org |

Synthesis of Substituted this compound Analogues

The modification of the phenyl ring and the cyclobutyl system allows for the fine-tuning of the pharmacological properties of this compound.

Incorporation of Halogenated Phenyl Moieties

The introduction of halogen atoms onto the phenyl ring is a common strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and binding affinity. The synthesis of analogs with halogenated phenyl groups can be achieved through various methods. For instance, a common precursor for some cyclobutane (B1203170) derivatives, 3-(benzyloxy)cyclobutanone, can be synthesized from halogenated methyl benzene (B151609). vulcanchem.com The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds between aryl halides and boronic esters, allowing for the introduction of substituted phenyl groups. rsc.org Furthermore, chromium-mediated coupling reactions provide a method for the selective coupling of poly-halogenated analogs. google.com The design and synthesis of aminomethyl-pyridines, which can be considered analogs, have shown that halogen substitution on the aromatic ring can be crucial for inhibitory activity against enzymes like DPP-4. nih.gov

Functionalization of the Cyclobutyl Ring System

Direct functionalization of the cyclobutane ring offers a route to novel analogs with modified properties. C–H functionalization has emerged as a powerful strategy for the synthesis of complex cyclobutanes. acs.orgnih.gov This approach allows for the direct installation of functional groups onto the cyclobutane core in a controlled manner, often guided by a directing group. nih.gov While direct C–H arylation can sometimes lead to mixtures of mono- and bis-arylated products, careful selection of directing groups and reaction conditions can improve selectivity. acs.org

Another approach to functionalized cyclobutanes involves the diastereoselective synthesis of substituted cyclobutane precursors. For example, a scalable synthesis of a cyclobutane hydroxy acid has been reported, which can serve as a versatile intermediate for further functionalization. acs.orgnih.gov The fluxional nature of the cyclobutane ring can present challenges in stereochemical analysis, making robust synthetic methods that provide good diastereocontrol particularly valuable. acs.orgbaranlab.org

Spectroscopic Characterization and Structural Elucidation of Cyclobutyl Phenyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of cyclobutyl(phenyl)methanamine, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons of the phenyl group, the protons of the cyclobutyl ring, the methine proton, and the amine protons.

For a related compound, [1-(4-Fluorophenyl)cyclobutyl]methanamine hydrochloride, the aromatic protons adjacent to the fluorine atom appear as a multiplet in the range of δ 7.40–7.30 ppm. The methylene (B1212753) protons of the -CH₂NH₂ group are observed as a singlet at δ 4.16 ppm, while the cyclobutyl and methanamine protons present as a multiplet between δ 2.50–1.80 ppm.

A representative, though general, ¹H NMR data set for a similar amine, N-benzylaniline, shows the aromatic protons in the range of δ 7.37-7.26 ppm and δ 7.20-6.61 ppm, with the CH₂ protons appearing as a singlet at δ 4.30 ppm.

Table 1: Representative ¹H NMR Spectral Data

| Functional Group | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic Protons | 7.40–7.26 |

| Methine Proton | ~4.16 (as part of a multiplet) |

| Cyclobutyl Protons | 2.50–1.80 |

| Amine Protons | Variable, often broad |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom.

For N-benzylaniline, a compound with a similar benzylamine (B48309) core, the aromatic carbons resonate at δ 147.7, 139.0, 128.8, 128.2, 127.1, 126.8, 117.1, and 112.4 ppm. The methylene carbon (CH₂) signal appears at δ 47.9 ppm. In another related structure, N-(4-bromobenzyl)aniline, the aromatic carbons are observed at δ 147.4, 138.1, 131.3, 128.9, 128.6, 120.5, 117.4, and 112.5 ppm, with the methylene carbon at δ 47.2 ppm.

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Type | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic Carbons | 125-148 |

| Methine Carbon | ~60-70 |

| Cyclobutyl Carbons | 15-40 |

Note: The chemical shifts are approximate and can be influenced by the specific experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, DEPT)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and determining the connectivity between atoms.

COSY (Correlation Spectroscopy) : This technique reveals proton-proton (¹H-¹H) coupling relationships. longdom.org In this compound, COSY spectra would show correlations between the methine proton and the adjacent protons on the cyclobutyl ring, as well as between the different protons within the cyclobutyl ring system. jfda-online.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and hydrogen atoms. researchgate.net For instance, the signal of the methine proton would show a cross-peak with the signal of the methine carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between carbons and protons that are separated by two or three bonds. jfda-online.com This is particularly useful for identifying the connectivity between the phenyl ring, the methine carbon, and the cyclobutyl ring. jfda-online.com

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. jfda-online.com This would help in assigning the signals of the methine carbon and the methylene carbons of the cyclobutyl ring.

The application of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule. jfda-online.comncl.edu.tw

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) of Amine-Borane Adducts

When this compound acts as a Lewis base, it can form an adduct with a Lewis acid such as borane (B79455) (BH₃). The formation of this amine-borane adduct can be monitored using Boron-11 NMR (¹¹B NMR) spectroscopy.

The ¹¹B NMR spectrum of the resulting adduct would show a characteristic signal for the boron atom in the N-BH₃ environment. researchgate.net The chemical shift of this signal is dependent on the strength of the coordination between the nitrogen and boron atoms, with stronger complexes generally appearing at a higher field. sdsu.edu The addition of the amine to the borane causes an upfield shift in the ¹¹B NMR spectrum compared to free borane. sdsu.edu For instance, the ¹¹B NMR spectrum of a related phosphine-borane adduct, 4-BH₃, displays a signal at δ = -35.3 ppm. cardiff.ac.uk In the case of an aminoborane (B14716983) fragment in a five-membered heterocycle, a characteristic doublet was observed at δ = –20.7 ppm in the ¹¹B{¹H} NMR spectrum. d-nb.info

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides key information about its functional groups. The presence of the amine group is indicated by N-H stretching vibrations, while the aromatic ring and the aliphatic cyclobutyl group also have characteristic absorption bands.

For a similar compound, [1-(4-Fluorophenyl)cyclobutyl]methanamine, a characteristic N-H stretching vibration is observed around 3300 cm⁻¹. In a study of new amine borane adducts, the N-H stretching vibrations were observed in the FT-IR spectra, confirming the presence of the amine group. researchgate.net

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |

|---|---|

| N-H Stretch (amine) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=C Stretch (aromatic) | 1450-1600 |

| N-H Bend (amine) | 1550-1650 |

Note: The exact positions and intensities of the absorption bands can be influenced by factors such as intermolecular hydrogen bonding.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating these ions based on their mass-to-charge (m/z) ratio.

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry where a high-energy beam of neutral atoms, typically Xenon or Argon, strikes a sample dissolved in a non-volatile liquid matrix like glycerol. wikipedia.orgcreative-proteomics.com This process desorbs and ionizes the analyte molecules with minimal fragmentation. wikipedia.org FAB is particularly effective for analyzing non-volatile and thermally unstable polar compounds. creative-proteomics.com

The primary ion observed in a positive-ion FAB spectrum is the protonated molecule, denoted as [M+H]⁺. wikipedia.orgcreative-proteomics.com For this compound (C₁₁H₁₅N), which has a molecular weight of 161.24 g/mol , the FAB-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule. nih.gov

Predicted FAB-MS Data for this compound

| Ion Species | Formula | Calculated Mass-to-Charge Ratio (m/z) |

|---|

The presence of this quasi-molecular ion at m/z 162 would provide clear confirmation of the compound's molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS to identify individual components within a mixture. eag.comthermofisher.com In GC, the sample is vaporized and separated as it passes through a capillary column. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, where it is typically fragmented by electron impact (EI). eag.com The resulting fragmentation pattern is a reproducible fingerprint that allows for structural elucidation and definitive identification. eag.com

When this compound is analyzed by GC-MS, it is expected to produce a characteristic set of fragment ions. The fragmentation pattern is dictated by the stability of the resulting carbocations.

Plausible Fragmentation Pathway and Major Ions in GC-MS The most likely fragmentation involves the cleavage of the bond between the benzylic carbon and the cyclobutyl group, leading to the formation of a highly stable tropylium (B1234903) ion.

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 161 | Molecular Ion [M]⁺ | [C₁₁H₁₅N]⁺ | Represents the intact molecule. |

| 105 | [M - C₄H₈]⁺ | [C₇H₉N]⁺ | Loss of the cyclobutane (B1203170) ring via neutral butene loss. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | A very common and stable fragment for benzyl-containing compounds, often the base peak. |

The retention time from the GC component combined with this unique mass spectrum provides a high degree of confidence in the identification of the compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within a single crystal, it is possible to map the precise positions of atoms, as well as determine bond lengths, bond angles, and torsional angles.

For chiral molecules like this compound, X-ray crystallography of a single crystal of one enantiomer can determine its absolute configuration. While a specific crystal structure for the parent compound is not publicly available in the Crystallography Open Database, analysis of analogous structures reveals the type of information that would be obtained. vulcanchem.comugr.esugr.es For instance, in related cyclobutyl-containing compounds, this technique has been used to resolve stereochemical ambiguities and confirm the conformation of the cyclobutane ring.

Structural Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the repeating crystal lattice (a, b, c, α, β, γ). |

| Space Group | The crystal's symmetry elements. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N). |

| Bond Angles | The angles between adjacent bonds (e.g., C-C-C). |

| Torsional Angles | The dihedral angles that define the molecule's conformation, such as the puckering of the cyclobutyl ring and the orientation of the phenyl group relative to the amine. |

| Absolute Configuration | The specific R or S configuration at the chiral center for an enantiomerically pure sample. |

Such an analysis would provide an unambiguous structural model of this compound in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is particularly sensitive to molecules containing π-electron systems and other chromophores. uu.nl The absorption bands are often broad but are characteristic of specific electronic transitions, primarily π → π* and n → π* transitions. uu.nl

The key chromophore in this compound is the phenyl group. Substituted benzene (B151609) rings typically exhibit two primary absorption bands.

E₂-band: A strong absorption occurring around 200-210 nm, attributed to a π → π* transition of the benzene ring.

B-band: A weaker, structured absorption band around 250-270 nm, which is also a π → π* transition but is formally forbidden by symmetry in unsubstituted benzene.

While a specific spectrum for this compound is not available, data from the closely related compound Cyclobutyl phenyl ketone, which shares the same phenyl chromophore, shows a characteristic absorption maximum. nist.gov The amine is expected to produce a similar spectrum.

Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition Type | Expected Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Corresponding Band |

|---|---|---|---|

| π → π* | ~205 nm | High | E₂-Band |

The exact position (λₘₐₓ) and intensity (molar absorptivity) of these bands can be influenced by the solvent and the substitution on the phenyl ring. This analysis confirms the presence of the aromatic system within the molecule.

Computational Chemistry and Theoretical Investigations of Cyclobutyl Phenyl Methanamine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. acs.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including organic molecules like Cyclobutyl(phenyl)methanamine. worldscientific.comarxiv.org DFT methods are used to investigate molecular geometry, electronic properties, and reaction mechanisms. mdpi.com

A fundamental application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. ucl.ac.uk For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. Functionals such as B3LYP or M06-2X, combined with basis sets like 6-31G(d,p) or larger, are commonly employed for this purpose. researchgate.netacs.orgnih.gov The optimization process yields a stable structure from which various electronic properties can be analyzed.

Electronic structure analysis provides information about the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability. frontiersin.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom, while the LUMO would likely be distributed over the aromatic system.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

This table shows typical bond lengths and angles that would be determined through DFT-based geometry optimization. Actual values would be obtained from specific calculations (e.g., at the B3LYP/6-31G(d,p) level).

| Parameter | Description | Typical Value (Å or °) |

| C(phenyl)-C(methanamine) | Bond Length | ~ 1.52 Å |

| C(methanamine)-N | Bond Length | ~ 1.47 Å |

| C(methanamine)-C(cyclobutyl) | Bond Length | ~ 1.54 Å |

| N-H | Bond Length | ~ 1.01 Å |

| C-N-C | Bond Angle | ~ 112° |

| C-C(phenyl)-C | Bond Angle | ~ 120° |

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data. frontiersin.org For instance, the calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. nih.gov By simulating the vibrational modes, specific bands can be assigned to the stretching or bending of particular bonds, such as the N-H and C-H stretches of the amine and alkyl groups, or the C=C stretching of the phenyl ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy. nrel.gov These calculations help in assigning signals in ¹H and ¹³C NMR spectra to specific atoms within the molecule, which is invaluable for structural elucidation, especially for complex molecules with multiple conformers. nrel.gov The accuracy of these predictions is often enhanced by using specific functionals and basis sets known to perform well for spectroscopic properties. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)

This table presents a selection of predicted IR frequencies and their corresponding vibrational modes, as would be calculated using DFT.

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | Symmetric and asymmetric stretching of the amine group | 3300 - 3500 |

| C(aromatic)-H stretch | Stretching of C-H bonds on the phenyl ring | 3000 - 3100 |

| C(aliphatic)-H stretch | Stretching of C-H bonds on the cyclobutyl ring | 2850 - 3000 |

| C=C stretch | Stretching of carbon-carbon bonds in the phenyl ring | 1450 - 1600 |

| N-H bend | Bending (scissoring) motion of the amine group | 1580 - 1650 |

DFT is extensively used to explore the mechanisms of organic reactions by mapping out the entire potential energy surface. researchgate.netrsc.org This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. For a molecule like this compound, DFT could be used to investigate reactions involving the amine group or C-H activation at the ortho position of the benzylamine (B48309) moiety. acs.org

For example, in a hypothetical reaction, calculations could reveal the step-by-step pathway, determine the rate-determining step by identifying the highest energy barrier, and explain observed regioselectivity or stereoselectivity. maxapress.com Such studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone. mdpi.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure, molecular modeling and dynamics simulations are used to explore the conformational landscape and macroscopic properties of molecules over time.

This compound has several rotatable bonds, leading to multiple possible conformations. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and determine their relative stabilities. acs.org This is typically done by systematically rotating key dihedral angles—such as the one between the phenyl ring and the cyclobutyl group—and calculating the energy of each resulting structure. nih.govresearchgate.net

These calculations can identify the global minimum energy conformation as well as other low-energy conformers that may exist in equilibrium. Understanding the conformational preferences is crucial as the biological activity and physical properties of a molecule can depend significantly on its three-dimensional shape.

Table 3: Illustrative Relative Energies of Different Conformers

This table provides a hypothetical comparison of the energies of different spatial orientations of the phenyl and cyclobutyl groups relative to the most stable conformer.

| Conformer | Dihedral Angle (Phenyl-C-C-Cyclobutyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Global Minimum) | ~60° (gauche) | 0.00 | 75 |

| 2 | ~180° (anti) | 0.85 | 20 |

| 3 | 0° (eclipsed) | 4.50 | 5 |

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It is a valuable tool for predicting and understanding intermolecular interactions and chemical reactivity. researchgate.net The MEP map uses a color scale to indicate different regions of charge distribution: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). libretexts.orgbohrium.com

For this compound, the MEP map would show a region of strong negative potential (red) around the lone pair of the nitrogen atom, identifying it as a primary site for protonation and hydrogen bonding. uni-muenchen.de The hydrogens of the amine group would exhibit a positive potential (blue). The π-system of the phenyl ring would show a moderately negative potential above and below the plane of the ring. This information is critical for understanding how the molecule interacts with other molecules, such as biological receptors or chemical reactants. bohrium.comresearchgate.net

Table 4: Summary of Expected Molecular Electrostatic Potential (MEP) Regions

This table summarizes the regions of distinct electrostatic potential on the molecular surface of this compound and their chemical implications.

| Molecular Region | Expected Potential | Color on MEP Map | Implication |

| Amine Nitrogen (Lone Pair) | Strong Negative | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Amine Hydrogens | Strong Positive | Blue | Site for nucleophilic attack, hydrogen bond donor |

| Phenyl Ring (π-face) | Moderate Negative | Yellow/Orange | Interaction with cations (cation-π interaction) |

| Aromatic & Aliphatic Hydrogens | Moderate Positive | Light Blue/Green | Weak electrophilic sites |

Intermolecular Interaction Analysis (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and relative importance of various non-covalent contacts that stabilize the crystal packing. For this compound, while specific studies are not available, the analysis would proceed by calculating the Hirshfeld surface, which is the boundary where the electron density of the sum of spherical atoms for the molecule of interest is equal to the electron density of the sum of all other molecules in the crystal.

The analysis generates two-dimensional fingerprint plots that summarize the intermolecular contacts. These plots represent the distribution of distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (dᵢ) and outside the surface (dₑ). Different types of interactions, such as hydrogen bonds and van der Waals forces, appear as distinct regions on the plot.

In a related compound, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, which features both cyclobutyl and phenyl rings, Hirshfeld surface analysis revealed the dominant role of specific intermolecular contacts in stabilizing the crystal structure. kmu.edu.trnih.gov The analysis quantified the percentage contribution of each interaction type to the total Hirshfeld surface area. The most significant contributions arose from H···H, C···H, O···H, and N···H contacts. kmu.edu.trnih.gov For this compound, a similar pattern of interactions would be expected, with the amine and phenyl groups playing a crucial role in forming hydrogen bonds and π-interactions.

The key intermolecular contacts identified through Hirshfeld surface analysis are typically visualized by mapping properties like dnorm (normalized contact distance) onto the surface. Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds. nih.gov Blue regions represent contacts longer than the van der Waals radii, and white regions indicate contacts around the van der Waals separation distance.

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Structurally Related Cyclobutyl Compound

| Interaction Type | Percentage Contribution (%) |

| H···H | 43% |

| C···H | 18% |

| O···H | 17% |

| N···H | 6% |

| Other | 16% |

Note: Data is based on findings for (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid and is representative of the types of interactions expected for similar structures. kmu.edu.trnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of new derivatives and guiding the synthesis of more potent molecules. For derivatives of this compound, QSAR studies could be employed to explore their potential as inhibitors of enzymes like monoamine oxidases (MAO) or as norepinephrine (B1679862) reuptake inhibitors, given the structural similarities to known active compounds. acs.orgnih.govnih.gov

A typical QSAR study involves developing a mathematical model that relates physicochemical, electronic, and steric descriptors of a series of compounds to their measured biological activity (e.g., IC₅₀ values). nih.govanalis.com.my Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful 3D-QSAR techniques. mdpi.com CoMFA calculates steric and electrostatic fields, while CoMSIA includes additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com

For instance, QSAR analysis of indole (B1671886) derivatives as MAO inhibitors revealed that the inhibitory potency could be explained by the model with high predictive ability. acs.orgnih.gov The studies identified that steric and electrostatic fields contributed equally to the interaction between the inhibitors and the enzymes. acs.orgnih.gov Similarly, a study on N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors showed that variations in the cycloalkyl ring size significantly impacted potency, with the cyclohexyl ring showing higher potency than the cyclobutyl ring in that specific scaffold. nih.gov

A hypothetical QSAR study on this compound derivatives would involve synthesizing a library of related compounds with variations in substituents on the phenyl ring or modifications to the cyclobutyl group. The biological activity of these compounds would be determined, and molecular descriptors would be calculated. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a predictive model. analis.com.my The resulting model and its contour maps would highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

Table 2: Example of a 3D-QSAR Model Summary for D₃R-Selective Ligands

| Model | q² | r² | Field Contributions |

| CoMFA | 0.607 | 0.981 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.643 | 0.899 | Steric: 20%, Electrostatic: 25%, Hydrophobic: 30%, H-Bond Donor: 15%, H-Bond Acceptor: 10% |

Note: This table presents representative data from a 3D-QSAR study on 2-phenylcyclopropylmethylamine derivatives, illustrating the statistical parameters and field contributions that would be generated in such an analysis. mdpi.com q² (cross-validated r²) indicates the predictive ability of the model, and r² (non-cross-validated r²) indicates the goodness of fit.

Computational Design for Stereoselectivity and Enzyme Optimization

The asymmetric synthesis of chiral amines like the (R)- and (S)-enantiomers of this compound is of significant interest, particularly for pharmaceutical applications. Biocatalysis, using enzymes such as transaminases (TAs) and imine reductases (IREDs), offers a highly stereoselective and environmentally friendly route to these compounds. researchgate.netmdpi.comacs.org Computational design and enzyme optimization play a pivotal role in developing biocatalysts with high efficiency and specificity for non-natural substrates like this compound. nih.govrsc.org

The process often begins with identifying a suitable enzyme scaffold that shows some, albeit low, activity towards the target substrate or a similar analogue. acs.org Computational modeling, including molecular docking and molecular dynamics (MD) simulations, is then used to understand how the substrate binds within the enzyme's active site. These simulations can reveal key amino acid residues that control substrate access, orientation, and stereoselectivity. rsc.orgresearchgate.net

Based on these computational insights, rational design or semi-rational design strategies are employed to engineer the enzyme. uni-greifswald.de Rational design involves making specific mutations to amino acid residues in the active site to, for example, enlarge the binding pocket to accommodate a bulky group (like the cyclobutyl or phenyl moiety), introduce favorable interactions, or alter the electrostatic environment to favor the binding of one substrate enantiomer over another. rsc.orgresearchgate.net For instance, inverting the stereoselectivity of an imine reductase was achieved through mechanism-guided computational design, where mutations were introduced to alter the electrostatic interactions controlling the orientation of the iminium cation intermediate. rsc.org

Directed evolution is another powerful strategy, often used in conjunction with computational design. thieme-connect.com This involves creating large libraries of enzyme variants through random mutagenesis, which are then screened for improved performance. The results from each round of evolution can inform further computational analysis and rational design. This iterative process has been successfully used to develop highly efficient and stereoselective transaminases for the industrial synthesis of complex chiral amines. thieme-connect.commdpi.com

Table 3: Example of Enzyme Optimization through Mutation for Chiral Amine Synthesis

| Enzyme Variant | Mutation(s) | Relative Activity Improvement (fold) | Enantiomeric Excess (% ee) |

| Wild Type | - | 1 | >99% (R) |

| PmIR-Re | Q138M/P140M/Y187E/Q190A/D250M/R251N | - (Stereoselectivity inverted) | >96% (S) |

| PmIR-6P | P140A/Q190S/R251N/Q217E/A257R/T277M | ~5 | >99% (R) |

Note: This table is based on data from the computational design of an imine reductase (PmIR) and illustrates how specific mutations can lead to significant changes in enzyme activity and even a complete reversal of stereoselectivity. rsc.orgresearchgate.net

Biological and Pharmacological Research of Cyclobutyl Phenyl Methanamine Analogues

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the pharmacological profile of a lead compound. For analogues of cyclobutyl(phenyl)methanamine, SAR studies have primarily focused on modifications of the phenyl ring, the cyclobutyl moiety, and the amino group to enhance potency and selectivity for specific biological targets.

While direct and extensive SAR studies on a wide range of this compound derivatives are not abundantly available in the public domain, valuable insights can be drawn from research on structurally similar compounds, such as 2-phenylcyclopropylmethylamine (PCPMA) analogues. For these related compounds, it has been demonstrated that substitutions on the phenyl ring significantly influence activity at serotonin (B10506) receptors. For instance, the introduction of alkoxy and fluoro substituents on the phenyl ring of PCPMA has been shown to yield excellent potency and selectivity for the 5-HT2C receptor. nih.govnih.gov

Furthermore, N-alkylation of the primary amine can have a dramatic impact on activity. While N-methylation of some PCPMA derivatives led to a loss of activity, N-benzylation has been reported to improve agonism at 5-HT2 receptors. nih.gov These findings suggest that the nature of the substituent on the nitrogen atom is a key determinant of the pharmacological profile.

For histamine (B1213489) H3 receptor ligands, the incorporation of a cyclobutyl group as a constrained linker has been shown to be a successful strategy. This rigidification of a typically flexible propoxy linker in known H3 receptor antagonists can lead to a significant increase in receptor affinity.

Receptor Interaction and Ligand Binding Profiling

Analogues of this compound have been investigated for their ability to bind to various G-protein coupled receptors (GPCRs), which are important drug targets for a wide range of central nervous system disorders.

The dopamine (B1211576) D3 receptor (D3R) is a key therapeutic target for neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and addiction. Research into selective D3R ligands has explored various chemical scaffolds. While direct studies on this compound analogues are limited, research on the closely related 2-phenylcyclopropylmethylamine (PCPMA) scaffold has provided valuable insights.

A series of bitopic derivatives based on the PCPMA scaffold have been designed and synthesized as D3R ligands. A number of these compounds demonstrated high binding affinity for the D3R with excellent selectivity over the closely related D2R. Interestingly, stereochemistry played a crucial role in the functional activity of these ligands. For example, the (1R,2R) enantiomer of one derivative acted as a potent D3R agonist, while its (1S,2S) enantiomer behaved as an antagonist, despite both showing comparable binding affinities. This highlights the sensitivity of the D3R binding pocket to the spatial arrangement of the ligand. Molecular docking studies have suggested that different binding poses of the PCPMA moiety within the orthosteric binding pocket of the D3R could account for these differing functional profiles. One of the lead compounds from this series exhibited a high binding affinity for D3R (Ki = 2.2 nM) along with good bioavailability and brain penetration in animal models.

The mu-opioid receptor (MOR) is the primary target for opioid analgesics like morphine and fentanyl. The development of novel MOR ligands is aimed at achieving potent analgesia with reduced side effects. The exploration of this compound analogues as MOR ligands is not extensively documented. However, the incorporation of a cyclobutylmethyl group on the nitrogen atom of normorphine derivatives has been explored. For instance, N-cyclobutylmethyl-noroxymorphone (nalbuphone) is a known opioid modulator. researchgate.net This indicates that the cyclobutylalkyl moiety can be accommodated within the MOR binding pocket and can influence the pharmacological properties of the resulting ligand.

Research on other cyclic alkyl derivatives of fentanyl has shown that the size and conformation of the ring can impact affinity and efficacy at the MOR. For example, cyclopropylfentanyl is a full agonist with high potency, whereas the structurally related valerylfentanyl is a partial agonist with weaker affinity. ku.edu While not directly involving a this compound core, these findings underscore the importance of the N-substituent's structure in determining the nature of the interaction with the MOR.

The serotonin 2C (5-HT2C) receptor is a well-established target for the treatment of obesity, schizophrenia, and other CNS disorders. nih.gov A significant body of research has focused on the development of selective 5-HT2C receptor agonists based on the 2-phenylcyclopropylmethylamine (PCPMA) scaffold, which is structurally analogous to this compound.

These studies have revealed that N-substituted (2-phenylcyclopropyl)methylamines can act as potent and selective 5-HT2C agonists. The SAR of these compounds is well-defined, with specific substitutions on the phenyl ring and the nitrogen atom leading to optimized activity. For instance, an N-methyl derivative was identified as a functionally selective 5-HT2C agonist with an EC50 of 23 nM in a calcium flux assay, showing a preference for Gq-mediated signaling over β-arrestin recruitment. nih.gov Another N-benzyl analogue displayed an EC50 of 24 nM at the 5-HT2C receptor and was found to be fully selective over the 5-HT2B receptor, an important feature for avoiding potential cardiac valvulopathy associated with 5-HT2B agonism. nih.gov

The data from these studies on PCPMA derivatives strongly suggest that the this compound scaffold could also yield potent and selective 5-HT2C receptor agonists with further chemical exploration.

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. H3R antagonists and inverse agonists have therapeutic potential for treating cognitive disorders, attention deficit hyperactivity disorder (ADHD), and other neurological conditions. nih.govnih.gov

Research has shown that incorporating a cyclobutyl moiety into the structure of H3R ligands can be a successful strategy for enhancing affinity. Specifically, a 3-cyclobutoxy motif has been used as a constrained, or rigidified, version of the more flexible 3-propoxy linker commonly found in many H3R antagonists. This structural modification has been shown to lead to a significant increase in H3R affinity compared to the non-constrained counterparts. This suggests that the conformational restriction imposed by the cyclobutyl ring positions the key pharmacophoric elements in a more optimal orientation for binding to the H3 receptor.

Enzyme Inhibition and Modulatory Activity

In addition to receptor-mediated activities, some analogues of this compound have been investigated for their effects on enzyme activity. A notable finding in this area is the interaction of 1-phenylcyclobutylamine (B101158) with monoamine oxidase (MAO).

1-Phenylcyclobutylamine has been identified as both a substrate and a time-dependent irreversible inactivator of MAO. nih.gov This compound represents the first in a class of cyclobutylamine-based MAO inactivators. The mechanism of inactivation is believed to involve a one-electron oxidation of the amine to a radical cation, followed by the cleavage of the cyclobutane (B1203170) ring. This process ultimately leads to the covalent attachment of the inhibitor to the flavin cofactor of the enzyme. For every molecule of 1-phenylcyclobutylamine that causes inactivation, approximately 325 molecules are turned over as a substrate. nih.gov This dual action as both a substrate and an inactivator provides strong evidence for the involvement of a radical mechanism in MAO-catalyzed amine oxidations. nih.gov

The inhibition of MAO is a clinically relevant mechanism for the treatment of depression and Parkinson's disease, as it leads to an increase in the synaptic levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862).

USP1/UAF1 Deubiquitinase Inhibition

The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1 (USP1-associated factor 1), has emerged as a significant target in cancer therapy due to its critical role in the DNA damage response. nih.gov The inhibition of this deubiquitinase complex can disrupt DNA repair pathways in cancer cells, rendering them more susceptible to therapeutic agents. nih.gov

In the quest for potent USP1/UAF1 inhibitors, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives were synthesized and evaluated. acs.org Within this series, an analogue incorporating a cyclobutyl moiety was investigated for its inhibitory activity. This particular compound, a cyclobutyl analogue, demonstrated potent inhibition of the USP1/UAF1 complex. acs.org The half-maximal inhibitory concentration (IC50) for this analogue was determined to be 180 nM, indicating a high level of potency against the target enzyme complex. acs.org

| Compound | Structure | IC50 (nM) |

|---|---|---|

| Cyclobutyl Analogue (76) | N-((4-(pyridin-3-yl)phenyl)methyl)-2-phenyl-5-(cyclobutylmethyl)pyrimidin-4-amine | 180 |

Investigation of Pharmacological Mechanisms and Pathways

The pharmacological mechanism of action for inhibitors targeting the USP1/UAF1 complex is intrinsically linked to its function in the DNA damage response pathway. nih.govsemanticscholar.org USP1/UAF1 is responsible for the deubiquitination of two key proteins involved in DNA repair: the Fanconi anemia complementation group D2 protein (FANCD2) and the proliferating cell nuclear antigen (PCNA). nih.govnih.gov The monoubiquitination of these proteins is a crucial step in activating the Fanconi anemia pathway and translesion synthesis, respectively, which are cellular mechanisms for repairing DNA damage. nih.govnih.gov

By inhibiting the deubiquitinating activity of USP1/UAF1, compounds containing the this compound scaffold lead to an accumulation of the monoubiquitinated forms of both PCNA and FANCD2. nih.gov This disruption of the DNA damage response is a key aspect of their anticancer potential. nih.gov Research on the broader class of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which includes the cyclobutyl analogue, has demonstrated a strong correlation between the compounds' IC50 values for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells. nih.gov Specifically, this activity is characterized by increased levels of monoubiquitinated PCNA and a subsequent decrease in cell survival. nih.gov This mechanism suggests that such inhibitors could act synergistically with DNA-damaging agents like cisplatin. nih.gov

Metabolic Stability Studies of this compound Analogues

The metabolic stability of the aforementioned cyclobutyl analogue from the N-benzyl-2-phenylpyrimidin-4-amine series was evaluated. acs.org Despite its potent inhibitory activity against USP1/UAF1, this analogue exhibited poor metabolic stability. acs.org The in vitro half-life (T1/2) of the compound in human liver microsomes was determined to be 5.1 minutes. acs.org This rapid degradation suggests that the compound is quickly metabolized by hepatic enzymes, which could limit its systemic exposure and in vivo efficacy. acs.org

For comparison, a related analogue where the cyclobutyl group was replaced with a cyclopropyl (B3062369) group also showed potent inhibition (IC50 = 180 nM) but similarly poor metabolic stability, with a T1/2 of 6.2 minutes. acs.org These findings highlight a challenge in this chemical series, where potent enzymatic inhibition did not translate to favorable metabolic properties for the cycloalkyl-containing analogues. acs.org

| Compound | In Vitro Half-Life (T1/2) in Human Liver Microsomes (min) |

|---|---|

| Cyclobutyl Analogue (76) | 5.1 |

| Cyclopropyl Analogue (71) | 6.2 |

Applications in Advanced Organic Synthesis and Materials Science

Cyclobutyl(phenyl)methanamine as a Key Organic Building Block

In the realm of organic synthesis, "building blocks" are relatively simple molecules that can be stitched together to create more complex structures. youtube.com this compound exemplifies such a building block, offering chemists a versatile scaffold for constructing intricate molecular architectures. The cyclobutane (B1203170) motif, while historically underrepresented in medicinal chemistry compared to rings like cyclopentane (B165970) and cyclohexane, is gaining recognition for its favorable physicochemical properties and metabolic stability. nih.gov This has spurred the development of methods to create complex cyclobutane building blocks that are suitable for rapid diversification. nih.gov

This compound serves as a valuable precursor in the synthesis of more elaborate molecules. The inherent strain of the cyclobutane ring and the reactivity of the amine group provide synthetic handles for a variety of chemical transformations. Modern synthetic strategies, such as C–H functionalization, offer powerful tools for modifying such scaffolds. nih.gov This approach allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, enabling the construction of complex, unsymmetrical cyclobutane-containing molecules that would be challenging to create through traditional methods like [2+2] photocycloaddition. nih.gov The ability to use cyclobutane cores bearing functional groups like amines provides a powerful tool for discovering new biologically active compounds. nih.gov

The cyclobutane unit is an attractive scaffold for medicinal chemistry. nih.gov Its three-dimensional nature provides a distinct advantage over flat, two-dimensional structures like the phenyl ring, which is overwhelmingly prevalent in FDA-approved drugs. nih.gov Molecules incorporating the this compound framework can explore chemical space in three dimensions, which can lead to improved binding affinity and selectivity for biological targets. Although cyclobutane rings appear in a limited number of FDA-approved drugs, their potential as central scaffolds is significant. nih.govnih.gov The development of synthetic routes to novel heterocyclic amino acid-like building blocks, including those with saturated nitrogen heterocycles, underscores the drive to create new scaffolds for drug discovery. beilstein-journals.org The use of such building blocks is critical for generating compound libraries used to identify new small molecule protein ligands. beilstein-journals.org

Development of Chiral Amine Scaffolds

Chirality, or "handedness," is a critical feature in medicinal chemistry, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. The synthesis of chiral scaffolds from cyclobutane β-amino acids has been demonstrated as a method to produce highly versatile chiral precursors. researchgate.net These precursors can be used to generate polyfunctional chemical platforms suitable for creating complex molecules through methods like peptide coupling. researchgate.net The development of diastereodivergent synthetic routes allows for the creation of specific stereoisomers of chiral cyclobutane-containing structures, such as 1,3-amino alcohols and 1,3-diamines, which have potential applications in organocatalysis. researchgate.net The availability of enantiomerically pure forms of this compound, such as (R)-Cyclobutyl(phenyl)methanamine, provides essential building blocks for the asymmetric synthesis of pharmaceutically active compounds where specific stereochemistry is required for efficacy. chemicalbook.com

This compound in Bioconjugation and Chemical Probe Design

Bioconjugation is the process of chemically linking molecules to biomolecules like proteins or DNA. nih.gov This technique is fundamental to creating chemical probes—specialized molecules used to study and manipulate biological processes. nih.gov Chemical probes can be used for a variety of purposes, including target identification and validation in drug discovery. nih.gov

While specific applications of this compound in this area are not extensively documented, its structure possesses features that make it a promising candidate for such roles. The primary or secondary amine group serves as a common reactive handle for conjugation to biomolecules. Furthermore, the rigid cyclobutane scaffold can act as a non-flexible spacer, precisely positioning other functional parts of a chemical probe, such as a fluorescent reporter group or a reactive group for covalent modification of a target protein. burleylabs.co.uk The development of new bio-orthogonal reactions, which occur cleanly in complex biological environments, is expanding the toolkit for creating sophisticated bioconjugates and chemical probes. burleylabs.co.uk

Utilization in Advanced Analytical Techniques

The precise characterization of chemical compounds is crucial for synthesis and drug discovery. Advanced analytical techniques provide detailed information about a molecule's structure and properties. This compound can be characterized by techniques such as ion mobility-mass spectrometry (IM-MS). A key parameter in this technique is the collision cross-section (CCS), which is related to the size and shape of an ion. Predicted CCS values for various adducts of this compound have been calculated, aiding in its identification and characterization in complex mixtures. uni.lu This data is valuable for distinguishing it from isomers and for understanding its gas-phase behavior.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 162.12773 | 134.7 |

| [M+Na]⁺ | 184.10967 | 138.7 |

| [M-H]⁻ | 160.11317 | 140.3 |

| [M+K]⁺ | 200.08361 | 139.5 |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and selective synthetic routes is fundamental to advancing the study of cyclobutylamine (B51885) derivatives. Future research will likely focus on innovative catalytic systems that offer improved yields, stereocontrol, and access to a wider range of molecular diversity.

One promising avenue is the application of biocatalysis, utilizing engineered enzymes to perform challenging chemical transformations. For instance, engineered P450BM3 enzymes have demonstrated the ability to selectively hydroxylate cyclobutylamine derivatives at chemically unactivated C-H bonds. nih.govox.ac.ukacs.orgnih.gov This method can achieve high regioselectivity and stereoselectivity, producing valuable intermediates for drug discovery. nih.govacs.orgnih.gov The combination of substrate, enzyme, and reaction engineering presents a powerful platform for the elaboration and diversification of these small molecules. nih.govacs.orgnih.gov

Transition-metal catalysis also remains a cornerstone of synthetic innovation. hilarispublisher.com Researchers are exploring novel catalytic systems to assemble the cyclobutane (B1203170) motif. For example, a dual Au(I)/Ag(I)-catalyzed intramolecular hydroxygenation has been demonstrated as a useful post-Mannich transformation. rsc.org Furthermore, cobalt-catalyzed enantioselective coupling reactions of alkynes and cyclobutenes are being developed to construct enantioenriched cyclobutanes. researchgate.net Another innovative strategy involves a Lewis acid-catalyzed (3 + 2 + 2) cycloaddition/ring-opening of bicyclo[1.1.0]butanes (BCBs) with triazinanes, which provides a modular and efficient route to syn-diastereoselective cyclobutylamines under mild conditions. acs.org

| Catalytic System/Strategy | Description | Key Advantages |

| Engineered P450BM3 Enzymes | Biocatalytic C-H hydroxylation of cyclobutylamine derivatives. nih.govacs.org | High regioselectivity and stereoselectivity; access to valuable bifunctional intermediates. nih.govacs.org |

| Cu(OTf)₂/TIPSCl Promotion | Promotes a Mannich-type three-component reaction to form β-acylamino cyclobutanone (B123998) derivatives. rsc.org | Versatile, robust, and solvent-free method. rsc.org |

| Lewis Acid Catalysis | Enables a (3 + 2 + 2) cycloaddition/ring-opening of bicyclo[1.1.0]butanes to yield cyclobutylamines. acs.org | Stereocontrolled synthesis with broad substrate scope under mild conditions. acs.org |

| Transition-Metal Catalysis | Includes methods like cobalt-catalyzed enantioselective coupling and gold-catalyzed cyclization. hilarispublisher.comresearchgate.net | Provides access to complex and enantioenriched cyclobutane structures. researchgate.net |

Advanced Computational Approaches for Predictive Modeling

Computational modeling is becoming an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and biological activities, thereby reducing the time and cost associated with experimental screening. hilarispublisher.com For cyclobutyl(phenyl)methanamine analogs, advanced computational approaches can guide the design of new derivatives with improved therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique. By developing automated systems that create and assess large numbers of QSAR models for protein-ligand binding, researchers can screen and rank compounds for both on-target bioactivity and off-target effects. youtube.combio-itworld.com These predictive models can be built using large, curated bioassay datasets. youtube.combio-itworld.com

Molecular docking studies are also crucial for understanding how these molecules interact with their biological targets. nih.gov Computational simulations can predict the binding modes and affinities of novel analogs within the active site of a target protein, such as an enzyme or receptor. nih.govresearchgate.net This information is vital for structure-based drug design, allowing chemists to make rational modifications to the molecular structure to enhance binding and, consequently, potency. Furthermore, pathway analysis can be used to connect specific bioactivities with potential toxicities, creating predictive models for adverse events and improving the safety profile of drug candidates. youtube.combio-itworld.com

| Computational Approach | Application in Drug Discovery | Relevance to this compound |

| QSAR Modeling | Predicts biological activity based on chemical structure; screens virtual libraries. youtube.com | Enables high-throughput virtual screening of novel analogs to prioritize synthesis and testing. youtube.combio-itworld.com |

| Molecular Docking | Simulates the interaction between a small molecule and a protein target. nih.gov | Elucidates binding modes and helps in the rational design of derivatives with higher affinity and selectivity. nih.govresearchgate.net |

| Pathway Analysis | Connects molecular activity to biological pathways and potential toxicities. youtube.com | Creates predictive models for efficacy and adverse events, guiding the selection of safer candidates. youtube.combio-itworld.com |

| Cheminformatics | Analyzes large chemical datasets to navigate chemical space and identify novel scaffolds. nih.gov | Guides the design of diverse compound libraries with optimal physicochemical properties. nih.gov |

Diversification of this compound Chemical Space for Enhanced Bioactivity

The core structure of this compound serves as a versatile scaffold for chemical modification. Strategically diversifying this chemical space is essential for discovering analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. Cyclobutylamine derivatives are recognized as important components in pharmaceutical candidates and serve as sp³-rich bioisosteric replacements for aryl groups. nih.govacs.org

One key strategy is "biology-oriented synthesis" (BIOS), which uses cheminformatics to map biologically relevant chemical space and guide the design of compound collections. nih.govsemanticscholar.org This approach can lead to the discovery of compounds with novel biological activities, sometimes distinct from the parent natural product that inspired the scaffold. nih.gov The synthesis of focused libraries of analogs with variations in substituents, stereochemistry, and scaffold architecture allows for a systematic exploration of the Structure-Activity Relationship (SAR). mdpi.com

Bioisosteric replacement is another powerful tool. For example, replacing a phenyl ring with a carborane cage, a 3D aromatic boron cluster, can increase metabolic stability and alter bioactivity due to its unique electronic and steric properties. mdpi.com The synthesis and biological evaluation of a wide range of analogs are critical for identifying key structural features that govern therapeutic activity. nih.govnih.govlsu.edu This systematic approach enhances the probability of identifying lead compounds with desirable pharmacological profiles. hilarispublisher.com

Interdisciplinary Research Integrating Chemical Biology and Medicinal Chemistry

The synergy between chemical biology and medicinal chemistry is crucial for translating fundamental scientific discoveries into therapeutic applications. researchgate.net Future progress in the study of this compound will depend heavily on such interdisciplinary collaborations.

Medicinal chemistry focuses on the design and synthesis of novel compounds and the optimization of their biological activity. hilarispublisher.com Chemical biology, on the other hand, utilizes chemical tools to study and manipulate biological systems. The development of chemical probes based on the this compound scaffold can help elucidate the function of specific proteins and pathways in cells. semanticscholar.org

This integrated approach allows for a comprehensive research cycle: medicinal chemists synthesize novel analogs, and chemical biologists evaluate their effects in cellular and organismal models to understand their mechanism of action. nih.gov The insights gained from these biological studies then feed back into the design of the next generation of compounds with improved properties. This collaborative effort, often incorporating expertise from organic synthesis, catalysis, and computational chemistry, accelerates the entire drug discovery process, from initial hit identification to the development of clinical candidates. hilarispublisher.com

Q & A

What are the common synthetic routes for preparing cyclobutyl(phenyl)methanamine, and how do reaction conditions influence yield and purity?

Basic Research Focus

this compound is typically synthesized via nucleophilic substitution or coupling reactions . A validated method involves reacting cyclobutylmethylamine with substituted benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C . Alternative routes include reductive amination of cyclobutyl ketones with phenylmethanamine derivatives using NaBH₄ or LiAlH₄.

Key Variables :

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance selectivity in coupling reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but may require post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient).